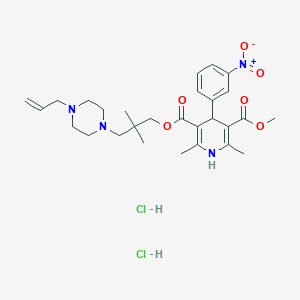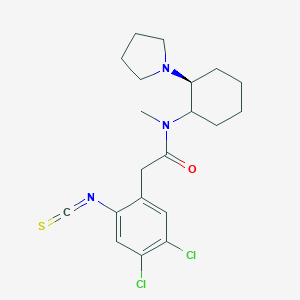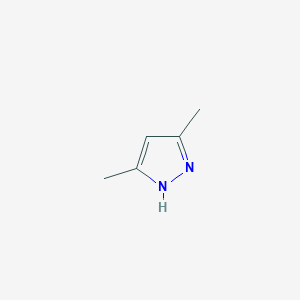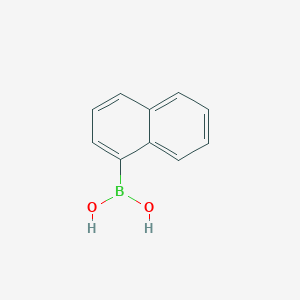
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of beta-Estradiol glucuronides involves the conjugation of estradiol with glucuronic acid, a process that is catalyzed by enzymes known as glucuronosyltransferases. Improved syntheses for the 3-β-D-glucuronides of steroidal sex hormones, including 17β-estradiol, employ catalysis with boron trifluoride diethyl etherate with tetraacetylated glucuronic acid or the corresponding imidate (Werschkun, Gorziza, & Thiem, 1999).
Molecular Structure Analysis
The molecular structure of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate features the steroidal backbone of estradiol, with the addition of glucuronic acid at the 3 position and a sulfate group at the 17 position. These modifications significantly alter the compound's properties, including its solubility and interaction with biological molecules.
Chemical Reactions and Properties
Beta-Estradiol glucuronides interact with various transporters, including the organic anion-transporting polypeptides (OATPs), which facilitate their cellular uptake. The conjugation of estradiol enhances its affinity for these transporters, playing a crucial role in its biological distribution and excretion (Kanai et al., 1996).
Physical Properties Analysis
The conjugation with glucuronic acid and sulfate increases the hydrophilicity of estradiol, which affects its distribution in the body. This increased solubility in water facilitates the compound's renal excretion and biliary secretion, impacting its overall pharmacokinetic profile.
Chemical Properties Analysis
The chemical modifications of beta-Estradiol glucuronides impact their interactions within the body. For example, estradiol conjugates are known substrates for multidrug resistance-associated protein 2 (Mrp2), influencing their transport across cellular membranes. These interactions are crucial for understanding the metabolism and excretion of estradiol and its derivatives (Gerk, Li, & Vore, 2004).
Applications De Recherche Scientifique
1. Characterization in Cholestasis Induction
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt has been characterized for its role in cholestasis induction. Studies show that estradiol-17 beta-D-glucuronide can induce immediate, profound, and reversible inhibition of bile flow, indicating its potential role in hepatic pathology (Meyers et al., 1980).
2. Metabolism by Human Liver Tissue
Research has also focused on how human liver tissue metabolizes 17beta-estradiol, with studies revealing the formation of estrone-3-sulfate and 17 beta-estradiol-3-sulfate as major metabolites. This provides insights into the liver’s preference for sulfurylation as a conjugating mechanism for estradiol and estrone (Hobkirk et al., 1975).
3. Therapeutic Applications in Cholestasis
There is evidence that sodium tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide induced acute cholestasis, suggesting potential therapeutic applications for this compound in treating drug-induced acute cholestasis (Kinbara et al., 1997).
4. Pharmacokinetics of Estrogens
Further understanding of the pharmacokinetics of estrogens includes the study of how they are metabolized into their sulfate and glucuronide forms. The glucuronide and sulfate forms, such as beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt, have limited cell penetration and are mainly excreted by the kidneys (Lievertz, 1987).
5. Environmental Impact
There is also significant research into the environmental impact of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt. Studies indicate its presence in wastewater and the challenges in removing estrogenic compounds from environmental systems (Komori et al., 2004).
Mécanisme D'action
Target of Action
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is a derivative of estradiol, which is a form of estrogen . Estrogen is a primary female sex hormone that plays a crucial role in the regulation of many physiological processes, including the menstrual cycle and reproductive development .
Mode of Action
This compound is a conjugate of estradiol, meaning it has undergone a process called conjugation, which involves the addition of a glucuronide and a sulfate group . This process is a common method of detoxification and facilitates the elimination of the compound from the body . The conjugation process reduces the hormonal activity of estradiol .
Biochemical Pathways
The compound is involved in the metabolism of estradiol. Estradiol is derived from estrogen and exists as a conjugate as sulfate and glucuronides . This conjugation enables the reduction of estradiol hormonal activity and aids in eliminating them through excretion .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s solubility suggests that it may be readily absorbed and distributed in the body. The glucuronide and sulfate groups attached to the estradiol molecule are likely to influence its metabolism and facilitate its excretion .
Result of Action
The primary result of the action of Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is the reduction of the hormonal activity of estradiol . By undergoing conjugation to form this compound, estradiol’s effects on its target tissues are diminished .
Propriétés
InChI |
InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWOHHNKXNEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585146 | |
| Record name | PUBCHEM_16219309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt | |
CAS RN |
99156-45-3 | |
| Record name | PUBCHEM_16219309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



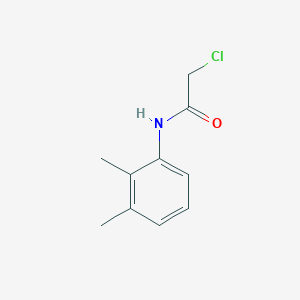


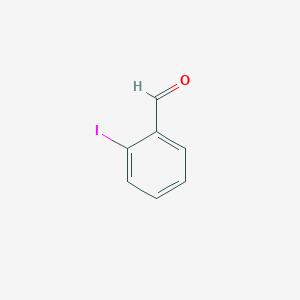
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
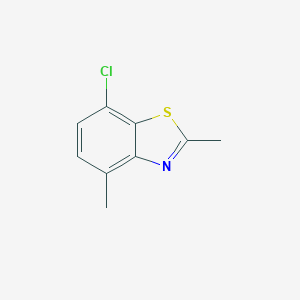
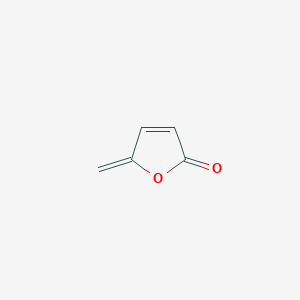
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
